![molecular formula C7H4BrClN2 B11873196 5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
5-Bromo-7-chloroimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-chloroimidazo[1,5-a]pyridine est un composé hétérocyclique appartenant à la famille des imidazo[1,5-a]pyridines. Ce composé se caractérise par la présence d'atomes de brome et de chlore sur le squelette de l'imidazo[1,5-a]pyridine. Il s'agit d'un intermédiaire précieux en synthèse organique et il a des applications en chimie médicinale en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-Bromo-7-chloroimidazo[1,5-a]pyridine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la cyclocondensation de la 2-aminopyridine avec une cétone ou un aldéhyde halogéné approprié en présence d'une base. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'acétonitrile, et le mélange est chauffé à reflux pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Dans un environnement industriel, la production de this compound peut être mise à l'échelle en optimisant les conditions réactionnelles et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres de réaction et améliore le rendement et la pureté du produit final. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie, améliore encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
5-Bromo-7-chloroimidazo[1,5-a]pyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés réduits.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des composés biaryles.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Couplage : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont des réactifs typiques pour les réactions de couplage.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d'imidazo[1,5-a]pyridine substitués, des formes oxydées ou réduites du composé et des composés biaryles résultant de réactions de couplage.
Applications De Recherche Scientifique
5-Bromo-7-chloroimidazo[1,5-a]pyridine a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert d'intermédiaire dans le développement d'agents pharmaceutiques ciblant diverses maladies.
Industrie : Le composé est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence d'atomes de brome et de chlore augmente son affinité de liaison et sa sélectivité envers ces cibles. Le composé peut moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Bromo-7-chloroimidazo[1,2-a]pyridine
- 5-Bromo-7-chloroimidazo[1,5-b]pyridine
- 5-Bromo-7-chloroimidazo[1,5-c]pyridine
Unicité
5-Bromo-7-chloroimidazo[1,5-a]pyridine est unique en raison de son motif de substitution spécifique et des propriétés chimiques qui en résultent. La présence d'atomes de brome et de chlore sur le squelette de l'imidazo[1,5-a]pyridine confère une réactivité et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C7H4BrClN2 |
|---|---|
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
5-bromo-7-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(9)1-6-3-10-4-11(6)7/h1-4H |
Clé InChI |
UMBVYBDCEUOKLE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N2C1=CN=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


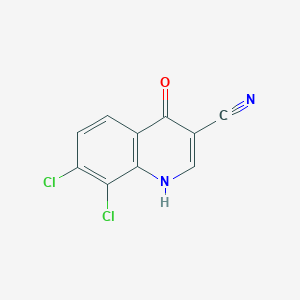

![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
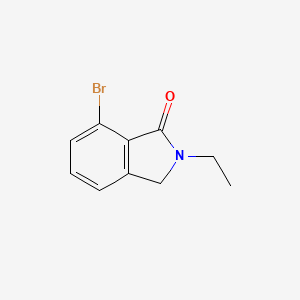
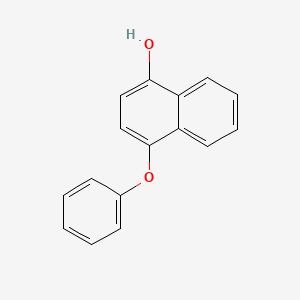

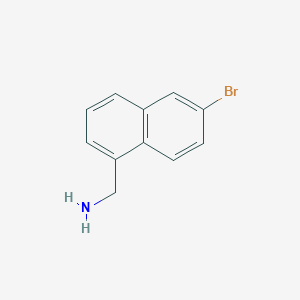
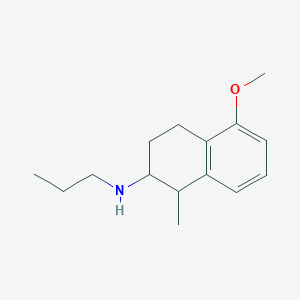
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)


